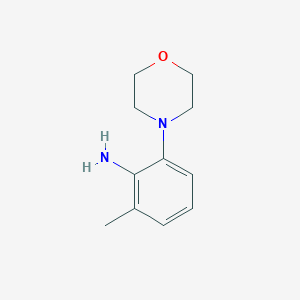

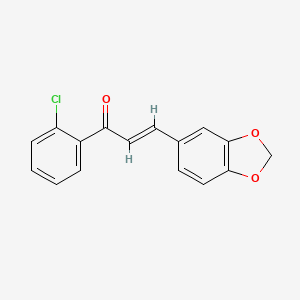

![molecular formula C8H9NO B3103510 (5S)-5H,6H,7H-环戊[b]吡啶-5-醇 CAS No. 1443112-10-4](/img/structure/B3103510.png)

(5S)-5H,6H,7H-环戊[b]吡啶-5-醇

描述

“(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol” is a chemical compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom . This compound is used in the chemical industry as a raw material and is also used as a solvent .

Synthesis Analysis

The synthesis of pyridine derivatives has been extensively studied. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized using scaffold hopping and computer-aided drug design . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Molecular Structure Analysis

The molecular structure of pyridine derivatives is similar to that of benzene, with one methine group replaced by a nitrogen atom . The structure of pyridine is completely analogous to that of benzene, being related by the replacement of CH with N .Chemical Reactions Analysis

Pyridine derivatives have been found to undergo various chemical reactions. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . Pyridine scaffolds have also been used in the formulation of pharmaceuticals, and are one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .Physical And Chemical Properties Analysis

Pyridine is a basic heterocyclic organic compound. It is a colorless to yellow liquid with a sour, putrid, and fish-like odor . It is weakly basic and is miscible with water. It is highly flammable and when inhaled or ingested it becomes toxic .科学研究应用

药物化学应用

吡啶衍生物,包括与“(5S)-5H,6H,7H-环戊[b]吡啶-5-醇”相关的结构,对于开发新的治疗剂至关重要。这些化合物表现出广泛的生物活性,例如抗真菌、抗菌、抗氧化、抗糖化、镇痛、抗帕金森、抗惊厥、抗炎、抗病毒和抗癌活性。吡啶环的多功能性允许显着的结构多样性,从而能够设计具有靶向生物活性的分子(Abu-Taweel 等人,2022);(Alshamrani,2023)。

催化和合成应用

吡啶支架及其衍生物作为复杂有机分子合成的关键中间体。它们被用于各种催化过程中,包括用于合成复杂杂环化合物的杂化催化剂体系。这些过程涉及多种催化剂,如有机催化剂、金属催化剂和纳米催化剂,突出了吡啶衍生物在促进多组分反应和促进绿色化学实践中的作用(Parmar 等人,2023)。

材料科学和化学传感

在材料科学中,吡啶衍生物展示了从化学传感器到有机发光二极管 (OLED) 的应用。这些化合物可以与金属形成络合物,从而产生表现出独特光学、电子和光物理性质的材料。它们作为化学传感器检测各种离子和分子特别值得注意,为环境监测和分析化学应用提供了潜力(Abu-Taweel 等人,2022)。

抗癌研究

最近的研究集中在基于吡啶的 Cu(II) 络合物作为有效的抗癌剂。与单独的吡啶相比,这些络合物显示出对各种癌细胞系具有增强的抗癌效力,表明了开发新型抗癌疗法的有希望的途径。与 Cu(II) 的络合被强调为一种提高吡啶衍生物的生物利用度和药理作用的策略,展示了它们在抗癌研究中的潜力(Alshamrani,2023)。

作用机制

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in cell proliferation and apoptosis

Result of Action

Related compounds have been shown to have anticancer activity, suggesting that this compound may also have potential therapeutic effects .

安全和危害

Pyridine is highly flammable and toxic when inhaled or ingested . It can cause skin irritation and serious eye irritation. It should be kept away from heat, sparks, open flames, and hot surfaces . It is advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection when handling pyridine .

未来方向

The future of pyridine research lies in the development of novel pyridine-based drug candidates. This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration). In the next few years, a larger share of novel pyridine-based drug candidates is expected .

属性

IUPAC Name |

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRSJDGVNWIEOA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

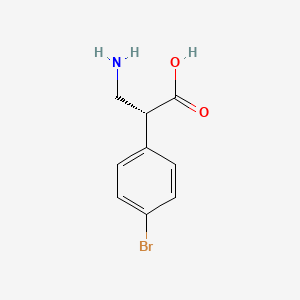

![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)

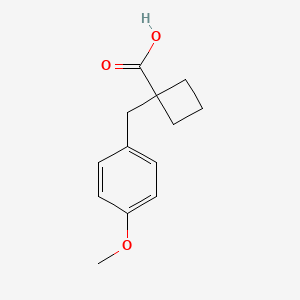

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)

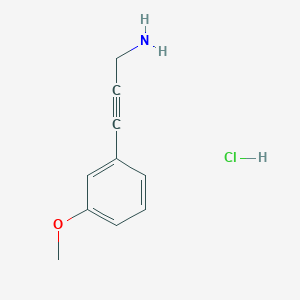

![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)

![1,3-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione](/img/structure/B3103455.png)

![1,3-Benzenediol, 4,4'-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B3103460.png)

![4-Methoxybenzyl[(R)-glycidyl] ether](/img/structure/B3103488.png)